(1-ethyl-2-methyl-1H-imidazol-5-yl)methanamine
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Overview
Description
(1-ethyl-2-methyl-1H-imidazol-5-yl)methanamine is a chemical compound with the molecular formula C7H13N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-2-methyl-1H-imidazol-5-yl)methanamine typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic or saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-2-methyl-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the imidazole ring.
Scientific Research Applications
(1-ethyl-2-methyl-1H-imidazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1-ethyl-2-methyl-1H-imidazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-imidazol-2-yl)methanamine
- (1H-benzo[d]imidazol-2-yl)methanamine
- (1H-imidazol-4-yl)methanamine
Uniqueness
(1-ethyl-2-methyl-1H-imidazol-5-yl)methanamine is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other imidazole derivatives and potentially useful in applications where these specific properties are desired.
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
(3-ethyl-2-methylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C7H13N3/c1-3-10-6(2)9-5-7(10)4-8/h5H,3-4,8H2,1-2H3 |
InChI Key |
WIRJLFYNFLZINJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=C1CN)C |
Origin of Product |
United States |
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